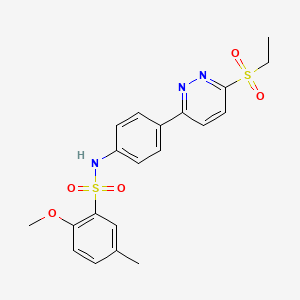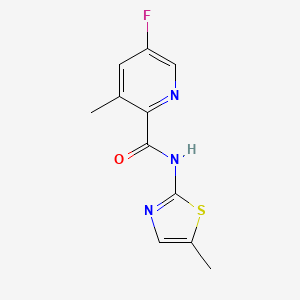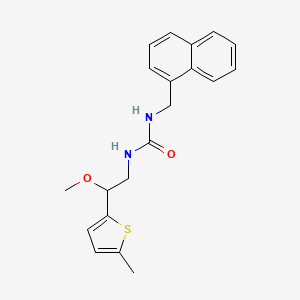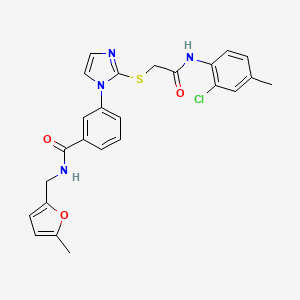
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide is a derivative of dihydroanthracene, which is a polycyclic aromatic hydrocarbon. The structure of this compound suggests that it is a sulfonamide, where the sulfonamide group is attached to the anthracene ring system. The presence of the pyridin-3-ylmethyl group indicates a potential for varied chemical reactivity and interactions due to the nitrogen atom in the pyridine ring.
Synthesis Analysis
Although the specific synthesis of this compound is not detailed in the provided papers, a related compound, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, was synthesized by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid . This suggests that the synthesis of similar compounds involves the formation of amide bonds between an amine-containing precursor and an anhydride derivative of dihydroanthracene.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives of dihydroanthracene is characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques allow for the determination of the functional groups present, the connectivity of the atoms, and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of dihydroanthracene derivatives can be inferred from related compounds. For instance, the generation of singlet diatomic sulfur from 9,10-epidithio-9,10-dihydroanthracene was observed when it was reacted with perchloric acid . This indicates that dihydroanthracene derivatives can participate in redox reactions and may form reactive intermediates under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include its solubility in various solvents, melting point, boiling point, and stability. These properties are influenced by the molecular structure, particularly the presence of the sulfonamide group, which can enhance solubility in polar solvents due to its ability to form hydrogen bonds. The pyridine ring could also contribute to the compound's basicity and potential to engage in π-π interactions.
Wissenschaftliche Forschungsanwendungen
P2Y4 Receptor Antagonists Development : In the study by Rafehi et al. (2017), researchers developed potent and selective antagonists for the UTP-activated P2Y4 receptor, which is expressed in various body parts like the intestine, heart, and brain. They utilized an anthraquinone scaffold, including a derivative of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide, to achieve this (Rafehi et al., 2017).
Generation of Singlet Diatomic Sulfur : Andō et al. (1987) reported the generation of singlet diatomic sulfur from a derivative of this compound, which was an intermediate in specific reactions. This highlights its potential in chemical synthesis processes (Andō, Sonobe, & Akasaka, 1987).
Cytotoxicity Evaluation for Anticancer Applications : A study by Stasevych et al. (2017) predicted and evaluated the anticancer activity of dithiocarbamates of 9,10-anthracenedione, a category to which this compound belongs. They found promising cytotoxic activity against various cancer cell lines, indicating its potential in cancer research (Stasevych et al., 2017).
Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks : Singh et al. (2018) utilized a variant of this compound in the synthesis of fluorescent nanoscale salts and metal–organic frameworks (MOFs), illustrating its use in advanced material science (Singh et al., 2018).
X-Ray Crystal Structure Determination : Gamag et al. (1993) conducted a study focusing on the crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, which is closely related to the compound . This research contributes to the understanding of its structural and chemical properties (Gamag, Peake, & Simpson, 1993).
Study of (pi-extended tetrathiafulvalene)-fluorene Conjugate : Perepichka et al. (2002) explored the unusual electrochemistry and charge transfer properties of a (pi-extended tetrathiafulvalene)-fluorene conjugate, involving derivatives of this compound. This study offers insights into its electrical and photophysical properties (Perepichka et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9,10-dioxo-N-(pyridin-3-ylmethyl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19-15-5-1-2-6-16(15)20(24)18-10-14(7-8-17(18)19)27(25,26)22-12-13-4-3-9-21-11-13/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBKBXMGRQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)

